Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester (9CI)
Description
Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H13N3O2S2 and a molecular weight of 259.35 g/mol . This compound is known for its unique structure, which includes a thiazole ring, making it an interesting subject for various chemical and biological studies.
Properties
Molecular Formula |
C7H10N2O2S |
|---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
ethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate |
InChI |
InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h4H,3H2,1-2H3,(H,8,9,10) |
InChI Key |
PZHVMUNQBCIXIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC=C(S1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester typically involves the reaction of 5-methyl-2-thiazolylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:
[ \text{5-methyl-2-thiazolylamine} + \text{ethyl chloroformate} \rightarrow \text{Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Carbamic acid, (5-methyl-2-thiazolyl)-, methyl ester
- Carbamic acid, (5-methyl-2-thiazolyl)-, propyl ester
- Carbamic acid, (5-methyl-2-thiazolyl)-, butyl ester
Uniqueness
Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
